B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid
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Overview
Description
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalyst: Often used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . This process is facilitated by the base, which helps to activate the boronic acid and stabilize the reaction intermediates .
Comparison with Similar Compounds
[2-(Trimethylsilyl)phenyl]boronic acid: Similar structure but lacks the difluoro groups.
[2,4-Difluorophenyl]boronic acid: Similar structure but lacks the trimethylsilyl group.
Uniqueness: B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid is unique due to the presence of both difluoro and trimethylsilyl groups, which can influence its reactivity and selectivity in chemical reactions. The difluoro groups can enhance the electron-withdrawing properties of the compound, while the trimethylsilyl group can provide steric hindrance, affecting the overall reaction outcome .
Properties
CAS No. |
1190989-14-0 |
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Molecular Formula |
C9H13BF2O2Si |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
(2,4-difluoro-3-trimethylsilylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BF2O2Si/c1-15(2,3)9-7(11)5-4-6(8(9)12)10(13)14/h4-5,13-14H,1-3H3 |
InChI Key |
NJQMUMBGIQMSIO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)[Si](C)(C)C)F)(O)O |
Origin of Product |
United States |
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